AMG-1

Descripción general

Descripción

AMG-1 es un compuesto orgánico sintético conocido por su función como inhibidor específico de los canales de calcio activados por la liberación de calcio (CRAC). Se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en la modulación de las respuestas inmunitarias mediante la inhibición selectiva de las células T efectoras mientras se preservan las células T reguladoras . This compound también ha mostrado promesa en la atenuación de la progresión y gravedad de la encefalomielitis autoinmune experimental (EAE) in vivo .

Análisis Bioquímico

Biochemical Properties

AMG-1 has been found to interact with several enzymes and proteins within the cell . It has been identified as an inhibitor of KRASG12C, a protein involved in cell signaling pathways . This interaction is believed to disrupt the normal functioning of this protein, thereby influencing the biochemical reactions within the cell .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of cancer cells, this compound has been shown to inhibit the growth and proliferation of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound binds to the KRASG12C protein, inhibiting its normal function and thereby disrupting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound exhibits stability and does not degrade significantly over time . Furthermore, long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . At higher doses, toxic or adverse effects have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound has been studied, with the compound found to be present in various compartments or organelles within the cell . The localization of this compound can influence its activity or function within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de AMG-1 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal mediante reacciones de ciclización, seguidas de modificaciones de grupos funcionales para introducir sustituyentes específicos. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado con alta pureza .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes. El producto final se somete a rigurosos controles de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones: AMG-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos bajo condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con propiedades electrónicas alteradas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que mejoran la actividad del compuesto .

Aplicaciones Científicas De Investigación

AMG-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto herramienta para estudiar el papel de los canales CRAC en varios procesos químicos.

Biología: Se emplea en estudios biológicos para investigar la modulación de las respuestas inmunitarias y la función de las células T.

Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades autoinmunes y condiciones inflamatorias mediante la inhibición selectiva de las células T efectoras.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los canales CRAC

Mecanismo De Acción

AMG-1 ejerce sus efectos inhibiendo específicamente los canales CRAC, que son esenciales para la señalización del calcio en las células T. Al bloquear estos canales, this compound previene la entrada de iones calcio, inhibiendo así la activación y función de las células T efectoras. Esta inhibición selectiva preserva las células T reguladoras, que juegan un papel crucial en el mantenimiento de la tolerancia inmunitaria. Los objetivos moleculares de this compound incluyen las proteínas del canal CRAC, y las vías involucradas están relacionadas principalmente con la señalización del calcio y la modulación inmunitaria .

Compuestos similares:

AMG-41: Otro inhibidor del canal CRAC con propiedades similares pero diferentes características estructurales.

O-823: Un compuesto con actividad comparable pero estructura química distinta.

Unicidad de this compound: this compound es único debido a su alta especificidad para los canales CRAC y su capacidad para inhibir selectivamente las células T efectoras mientras se preservan las células T reguladoras. Esta inhibición selectiva lo convierte en una herramienta valiosa para estudiar las respuestas inmunitarias y desarrollar terapias dirigidas para enfermedades autoinmunes .

Comparación Con Compuestos Similares

AMG-41: Another CRAC channel inhibitor with similar properties but different structural features.

O-823: A compound with comparable activity but distinct chemical structure.

Uniqueness of AMG-1: this compound is unique due to its high specificity for CRAC channels and its ability to selectively inhibit effector T cells while sparing regulatory T cells. This selective inhibition makes it a valuable tool for studying immune responses and developing targeted therapies for autoimmune diseases .

Propiedades

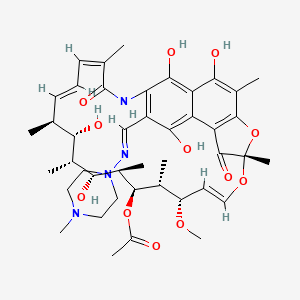

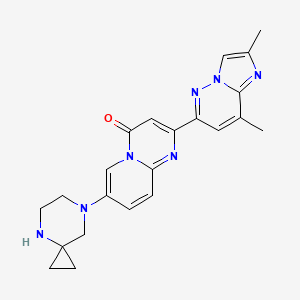

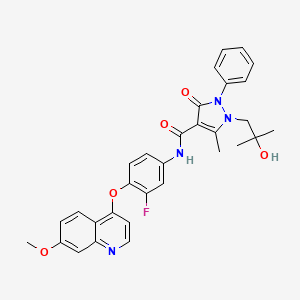

IUPAC Name |

N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMSIPINLJNNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101055 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913376-84-8 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913376-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for AMG-1?

A1: While the provided research papers do not specifically address the mechanism of action for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, the papers focus on the effects of a different compound, this compound, which is a novel N6-substituted adenosine analogue. [] This this compound acts as a cerebral-protecting agent, likely by mimicking adenosine and interacting with adenosine receptors. [, , ] It demonstrates effects on energy metabolism, neuronal damage, and neurotransmitter release in the context of cerebral ischemia. [, , ]

Q2: How does this compound impact energy metabolism in the brain during ischemia?

A2: Studies in mice show that this compound improves the energy metabolism status during complete brain ischemia. [] Specifically, it significantly reduces lactate accumulation, a marker of anaerobic metabolism, while increasing ATP and phosphocreatine levels, indicators of preserved energy stores. []

Q3: Does this compound offer neuroprotection in cerebral ischemia models?

A3: Research suggests that this compound exhibits neuroprotective properties in animal models of cerebral ischemia. In rats subjected to middle cerebral artery occlusion (MCAO), this compound administration was shown to decrease neurological deficits and attenuate neuronal damage. [] This neuroprotective effect was comparable to that observed with nimodipine, a known calcium channel blocker used in stroke treatment. []

Q4: What is the role of intracellular calcium in the neuroprotective effects of this compound?

A4: this compound appears to influence intracellular calcium levels, which play a crucial role in neuronal damage during ischemia. Studies using rat synaptosomes demonstrate that this compound reduces the increase in intracellular free calcium concentration induced by potassium chloride. [] Furthermore, it significantly diminishes the contractile force of isolated rat tail arteries induced by norepinephrine, which is dependent on intracellular calcium. [] These findings suggest that this compound's neuroprotective mechanism might involve the modulation of intracellular calcium levels.

Q5: Does this compound show efficacy in seizure models?

A5: Research using a pentylenetetrazol (PTZ)-induced kindling seizure model in mice suggests that this compound can suppress the development of seizures in a dose-dependent manner. [] This effect was observed through significant increases in seizure latency and inhibition of tonic convulsions. [] Furthermore, this compound administration reduced mortality rates in these mice. []

Q6: Are there any limitations to this compound's neuroprotective effects?

A6: While promising in several models, one study found that this compound did not impact delayed neuronal death following ischemia in mice. [] This suggests that this compound's neuroprotective effects may be context-dependent and may not extend to all aspects of ischemic injury.

Q7: What is known about the chemical structure of this compound?

A7: The chemical structure of this compound, the N6-substituted adenosine analogue, has been elucidated as 6-(5-hydroxy-2-pyridyl-methylamino)-9-beta-ribofuranosylpurine. [] This structure was determined through various spectroscopic analyses, including UV, mass spectrometry, 1H-NMR, and 13C-NMR. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.